![molecular formula C16H14O4S B14637686 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- CAS No. 51762-79-9](/img/structure/B14637686.png)
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- is a derivative of terephthalic acid, which is a dicarboxylic acid. This compound is characterized by the presence of a 4-ethylphenylthio group attached to the benzene ring. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- can be achieved through several methods. One common method involves the reaction of terephthalic acid with 4-ethylthiophenol in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thio group to a thiol or even to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The ethylphenylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Applications De Recherche Scientifique
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- can be compared with other similar compounds such as:
Phthalic acid: 1,2-Benzenedicarboxylic acid, which has different substitution patterns and properties.
Isophthalic acid: 1,3-Benzenedicarboxylic acid, which also differs in its chemical behavior.
Terephthalic acid: The parent compound without the ethylphenylthio group.
These comparisons highlight the unique properties of 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- and its specific applications in various fields.
Propriétés
Numéro CAS |
51762-79-9 |
|---|---|
Formule moléculaire |
C16H14O4S |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
2-(4-ethylphenyl)sulfanylterephthalic acid |
InChI |
InChI=1S/C16H14O4S/c1-2-10-3-6-12(7-4-10)21-14-9-11(15(17)18)5-8-13(14)16(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
NCTJFWCHGUDCDM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


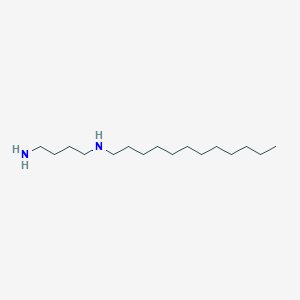

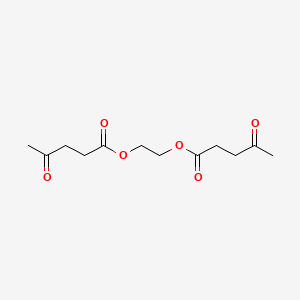
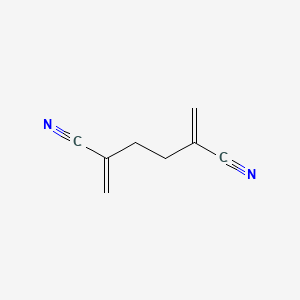
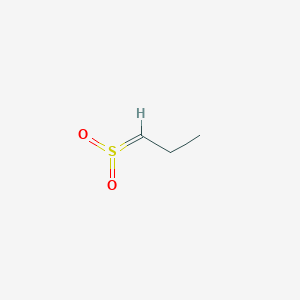
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)

![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)

![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
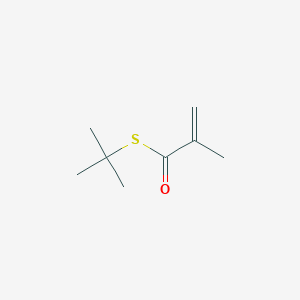
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
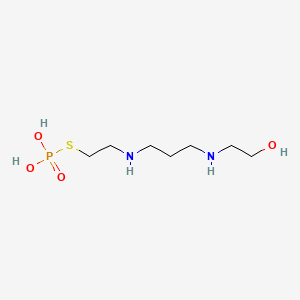
![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
